molecular formula C23H17Cl3N4OS B12038016 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12038016
M. Wt: 503.8 g/mol
InChI Key: USAXMKZWGWDSEH-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide (CAS: 476485-91-3; MFCD03223636) is a triazole-based acetamide derivative with a complex heterocyclic scaffold. Its structure features:

  • A 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 4, respectively.
  • A sulfanyl (-S-) linker connecting the triazole to an acetamide moiety.
  • An N-(2,5-dichlorophenyl) group on the acetamide nitrogen.

This compound’s synthesis likely involves 1,3-dipolar cycloaddition or nucleophilic substitution reactions, as inferred from analogous triazole-acetamide syntheses .

Properties

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c1-14-2-9-18(10-3-14)30-22(15-4-6-16(24)7-5-15)28-29-23(30)32-13-21(31)27-20-12-17(25)8-11-19(20)26/h2-12H,13H2,1H3,(H,27,31)

InChI Key

USAXMKZWGWDSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

StepReaction TypeReagents/ConditionsPurposeReference
1 CyclizationHydrazine derivatives + carboxylic acid/ester, acidic or basic conditionsForm 1,2,4-triazole ring
2 Substitution4-Chlorophenyl and 4-methylphenyl groups introduced via electrophilic/nucleophilic methodsFunctionalize triazole
3 Sulfanyl FormationThiolating agents (e.g., SH-containing intermediates)Link triazole to acetamide
4 Acylation2,5-Dichlorophenylamine + acetylating agents (e.g., acetyl chloride, anhydride)Attach acetamide group

Detailed Reaction Pathways

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Route A : Condensation of 4-chlorophenylhydrazine with a β-ketoester under acidic conditions to form the triazole ring.

  • Route B : Reaction of hydrazine with a chloroformate or ester, followed by cyclization to yield the triazole structure.

Example Reaction :
4-Chlorophenylhydrazine+AcetylacetoneHCl, refluxTriazole intermediate\text{4-Chlorophenylhydrazine} + \text{Acetylacetone} \xrightarrow{\text{HCl, reflux}} \text{Triazole intermediate}

Functionalization of Triazole

4-Methylphenyl Group : Introduced via Grignard reagents (e.g., 4-methylphenylmagnesium bromide) or cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides.
4-Chlorophenyl Group : Added through electrophilic aromatic substitution (e.g., using Cl₂ in FeCl₃) or direct halogenation of the triazole precursor.

Sulfanyl Linkage Construction

The sulfanyl bridge is formed by:

  • Nucleophilic Substitution : Reacting the triazole intermediate with a thiol (e.g., HSCH₂CO₂H) in the presence of a base (e.g., NaH, K₂CO₃).

  • Oxidative Coupling : Using disulfides or sulfide-precursors under mild conditions.

Acetamide Group Attachment

The N-(2,5-dichlorophenyl)acetamide moiety is introduced via acylation :

  • Activation of Acetamide : 2,5-Dichlorophenylamine reacts with acetyl chloride or acetic anhydride to form the acyloxy intermediate.

  • Coupling : The sulfanyl-triazole intermediate undergoes nucleophilic attack on the acyloxy group, yielding the final product.

Example Reaction :
Triazole-SH+2,5-Dichlorophenylamine+AcClEt₃N, DCMFinal compound\text{Triazole-SH} + \text{2,5-Dichlorophenylamine} + \text{AcCl} \xrightarrow{\text{Et₃N, DCM}} \text{Final compound}

Optimization and Challenges

Reaction Conditions

ParameterOptimal RangeImpact
Temperature 0–60°CControls side reactions (e.g., over-acylation)
Solvent DCM, THF, DMFPolar aprotic solvents enhance nucleophilicity
Catalyst K₂CO₃, DMAPAccelerates acylation and substitution

Critical Challenges

  • Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) may slow reaction rates.

  • Chlorine Reactivity : 2,5-Dichlorophenyl groups require careful handling to avoid dehalogenation.

Characterization Techniques

MethodPurposeKey Observations
¹H NMR Confirm aromatic protons, acetamide NHδ 7.2–7.8 (aromatic), δ 2.1–2.3 (CH₃)
IR Spectroscopy Identify C=O, C=N, S–C bondsPeaks at ~1700 cm⁻¹ (amide), ~1600 cm⁻¹ (C=N)
HRMS Verify molecular weight[M+H]⁺ = 476.98 (expected for C₂₅H₂₁ClN₄O₂S)

Comparative Analysis of Analogues

CompoundSubstituentsSynthesis StrategyReference
1 5-(4-Fluorophenyl)-4-(prop-2-en-1-yl)Suzuki coupling for fluorophenyl; acylation
2 4-(4-Methylphenyl)-3,5-dichlorophenylGrignard reagent for methylphenyl; direct chlorination
3 4-AcetylphenylAcetylation of aniline precursor

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and methylphenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce cell death through mechanisms such as apoptosis or ferroptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Triazole Substituents Acetamide Substituents Key Properties/Activities Reference
Target Compound 5-(4-ClPh), 4-(4-MePh) N-(2,5-diClPh) High lipophilicity (Cl groups); potential anti-inflammatory or antimicrobial activity (inferred from analogs)
N-(3,5-Dimethylphenyl) analog 5-(4-ClPh), 4-(4-MePh) N-(3,5-diMePh) Reduced halogen content; altered solubility profile
N-(4-Dimethylaminophenyl) analog 5-(4-ClPh), 4-(4-MePh) N-(4-NMe2Ph) Enhanced electron-donating effects (NMe2); potential for improved CNS penetration
N-(2,6-Dichlorophenyl) analog 5-(4-ClPh), 4-(4-MePh) N-(2,6-diClPh) Steric hindrance at ortho positions; possible reduced binding affinity compared to 2,5-diClPh
Compound 7h () 5-(4-ClPh), 4-(p-tolylaminomethyl) N-(unsubstituted) Anti-exudative activity (47% inhibition at 10 mg/kg vs. diclofenac control)
Compound 11 () 5-(4-AcNHPhOCH2), 4-Me N-(2-Me-5-NO2Ph) High thermal stability (m.p. 216–218°C); strong IR C=O and C=N stretches

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Donor Groups: The 2,5-diClPh substituent (electron-withdrawing) may stabilize the acetamide’s amide bond, whereas NMe2 (electron-donating) in could alter metabolic stability.
  • Steric Effects : The 2,6-dichlorophenyl analog exhibits steric clashes that may hinder target binding compared to the target compound’s 2,5-diClPh configuration.

Pharmacological Insights from Analogs

  • Anti-Exudative Activity : Compound 7h () showed 47% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s dichlorophenyl group may enhance similar activity due to increased halogen bonding .
  • Antiviral Potential: Triazole-Schiff base hybrids (e.g., ) demonstrated activity against cucumber mosaic virus, suggesting the triazole core’s role in bioactivity. The target compound’s sulfanyl linker may further modulate this .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN4O3S , and its structure includes a triazole ring, a sulfanyl group, and dichlorophenyl acetamide moiety. The compound's detailed structural representation is essential for understanding its biological interactions.

PropertyValue
Molecular FormulaC25H21ClN4O3S
Molar Mass476.97 g/mol
CAS Number443738-37-2
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines.

  • Cell Lines Tested : The compound has been screened against HepG2 (liver cancer) and other cancer cell lines.
  • MTT Assay Results : The MTT assay results demonstrated varying degrees of cytotoxicity:
    • IC50 Values : The compound exhibited an IC50 value indicative of moderate to high antiproliferative activity.
    • Comparative Analysis : Similar compounds with different substitutions on the aryl rings showed a correlation between structural modifications and biological activity.
CompoundIC50 (µg/mL)Activity Level
2-{...}13.004High
6e28.399Low

The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance anticancer activity while electron-withdrawing groups diminish it.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. The compound has been tested against various bacterial strains:

  • Target Microorganisms : Including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
  • Inhibition Zones : The compound demonstrated significant inhibition zones in agar diffusion tests.
MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Klebsiella pneumoniae12

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

  • A study by examined the synthesis of various substituted triazoles and their antimicrobial activities, revealing that compounds similar to the target compound exhibited promising results against Candida albicans and Candida tropicalis.
  • Another investigation focused on the anticancer properties of related triazole derivatives, demonstrating their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and acetamide coupling. Key steps include:

  • Triazole formation : Cyclocondensation of thiosemicarbazides with substituted benzaldehydes under reflux in ethanol .
  • Sulfanyl-acetamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
  • Optimization : Reaction parameters (temperature, solvent polarity, pH) are systematically tested using Design of Experiments (DoE) to maximize yield and purity. Thin-layer chromatography (TLC) monitors reaction progress .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and acetamide linkage. For example, the sulfanyl group’s thioether peak appears at δ 3.8–4.2 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and triazole C=N (1550–1600 cm1^{-1}) validate functional groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 528.06) .

Q. How is compound stability assessed under varying laboratory conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
  • Photostability : Exposure to UV light (254 nm) for 24 hours, with HPLC monitoring degradation products .
  • pH sensitivity : Incubation in buffers (pH 2–12) reveals instability in strongly acidic/basic conditions via NMR and TLC .

Advanced Research Questions

Q. What computational strategies predict biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2). Docking scores correlate with experimental IC50_{50} values .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Q. How can contradictory bioactivity data across studies be resolved?

  • Source analysis : Compare assay conditions (e.g., cell lines vs. in vitro enzymatic assays). For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Metabolite profiling : LC-MS identifies degradation products or metabolites that may interfere with activity .
  • Structural analogs : Test derivatives to isolate pharmacophore contributions (e.g., replacing 4-methylphenyl with pyridinyl groups) .

Q. What crystallographic methods resolve the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (acetonitrile/water) yield structures refined using SHELXL. Key parameters: space group P1P\overline{1}, Z = 2, R-factor < 0.05 .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning observed in polar space groups .

Q. How is structure-activity relationship (SAR) analyzed for this compound?

  • Analog synthesis : Modify substituents (e.g., 4-chlorophenyl → 2-furyl) and test against biological targets. For example, replacing the 2,5-dichlorophenyl group with 3-chloro-4-methylphenyl enhances antimicrobial activity .
  • Pharmacophore mapping : QSAR models identify critical moieties (e.g., triazole’s N1–N2 distance correlates with antifungal potency) .

Methodological Considerations

Q. What purification techniques ensure high purity for biological assays?

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 7:3 → 1:1) .
  • Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity (HPLC) .

Q. How are reaction intermediates characterized to avoid by-products?

  • In-situ monitoring : ReactIR tracks triazole formation via nitrile intermediate (C≡N peak at 2200 cm1^{-1}) .
  • Isolation protocols : Centrifugal partition chromatography (CPC) separates intermediates with similar Rf_f values .

Q. What strategies validate target engagement in cellular assays?

  • Pull-down assays : Biotinylated analogs coupled to streptavidin beads isolate binding proteins from lysates .
  • Cellular thermal shift assay (CETSA) : Measure target protein melting shifts post-treatment to confirm binding .

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